molecular formula C14H14F3N3O4 B5204235 1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one

Cat. No.: B5204235
M. Wt: 345.27 g/mol
InChI Key: SFURRAREFXBMRG-UHFFFAOYSA-N
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Description

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one is a complex organic compound featuring a pyrazole ring substituted with hydroxy, nitrophenyl, and trifluoromethyl groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1,3,5-trisubstituted-1H-pyrazoles . Compared to these compounds, 1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Other similar compounds include triazole and indole derivatives, which also exhibit a range of biological activities .

Properties

IUPAC Name

1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4/c1-8(2)12(21)19-13(22,14(15,16)17)7-11(18-19)9-3-5-10(6-4-9)20(23)24/h3-6,8,22H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFURRAREFXBMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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